molecular formula C18H21Cl2NO B1391276 N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline CAS No. 1040683-62-2

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline

Cat. No.: B1391276
CAS No.: 1040683-62-2
M. Wt: 338.3 g/mol
InChI Key: CYZCPHHJIAATOT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline typically involves the reaction of 2,5-dichloroaniline with 2-(sec-butyl)phenoxyethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[2-(tert-Butyl)phenoxy]ethyl}-2,5-dichloroaniline
  • N-{2-[2-(iso-Butyl)phenoxy]ethyl}-2,5-dichloroaniline
  • N-{2-[2-(n-Butyl)phenoxy]ethyl}-2,5-dichloroaniline

Uniqueness

N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2,5-dichloroaniline is unique due to its specific sec-butyl substitution, which can influence its chemical reactivity and interaction with biological targets. This structural variation can result in different pharmacological properties and applications compared to its similar compounds .

Properties

IUPAC Name

N-[2-(2-butan-2-ylphenoxy)ethyl]-2,5-dichloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21Cl2NO/c1-3-13(2)15-6-4-5-7-18(15)22-11-10-21-17-12-14(19)8-9-16(17)20/h4-9,12-13,21H,3,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZCPHHJIAATOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCCNC2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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